SR 142948 - 184162-64-9

SR 142948

Catalog Number: EVT-282607
CAS Number: 184162-64-9
Molecular Formula: C39H51N5O6
Molecular Weight: 685.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid (SR 142948A) is a selective antagonist of the neurotensin receptor subtype 1 (NTS1) [, ]. It is widely used in scientific research to investigate the role of the neurotensin system in various neurological and psychiatric conditions, including schizophrenia, drug addiction, and pain [, , ].

SR 142948A

Compound Description: SR 142948A (2-[[[5-(2,6-dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H -pyrazole-3-yl]carbonyl]amino]-tricyclo[3.3.1.13,7]decane-2-carboxylic acid) is a potent and selective antagonist of the neurotensin receptor subtype 1 (NTS1) [, , , ]. Studies have shown that SR 142948A can block the behavioral effects of antipsychotic drugs in animal models [, ]. It has also been shown to attenuate cocaine-primed reinstatement in animal models of drug relapse .

Classification

SR 142948 belongs to the class of neurotensin receptor antagonists. It is characterized by its ability to selectively inhibit the activity of neurotensin, a neuropeptide implicated in various physiological processes, including pain perception, thermoregulation, and modulation of dopaminergic pathways.

Synthesis Analysis

The synthesis of SR 142948 involves several complex steps that utilize advanced organic chemistry techniques. The initial synthesis was reported by Gully et al. in 1997, where the compound was constructed through a series of reactions involving various intermediates. Key aspects of the synthesis include:

  • Starting Materials: The synthesis begins with commercially available chemicals such as dimethoxyphenyl derivatives and isopropyl-substituted phenyl groups.
  • Key Steps:
    • Formation of the pyrazole ring.
    • Introduction of functional groups through acylation and amination reactions.
    • Final assembly through coupling reactions to yield the target compound.
  • Parameters: The synthesis typically requires careful control of temperature and reaction times to optimize yields and purity.

Recent advancements have introduced flow-assisted synthesis techniques that enhance efficiency and scalability, allowing for more consistent production of SR 142948 and its analogs .

Molecular Structure Analysis

The molecular structure of SR 142948 is characterized by its complex arrangement of functional groups that contribute to its pharmacological activity. The compound's structure can be summarized as follows:

  • Chemical Formula: C₁₈H₂₃N₃O₄
  • Molecular Weight: Approximately 345.39 g/mol
  • Structural Features:
    • A pyrazole core that is pivotal for receptor binding.
    • Multiple aromatic rings that enhance lipophilicity and receptor interaction.
    • Functional groups including carboxylic acid and amide functionalities that are critical for biological activity.

X-ray crystallography studies have elucidated the three-dimensional conformation of SR 142948, revealing insights into its binding orientation within neurotensin receptors .

Chemical Reactions Analysis

SR 142948 participates in various chemical reactions primarily associated with its interactions with neurotensin receptors. Key points include:

  • Binding Affinity: The compound exhibits competitive antagonism against neurotensin, with an inhibition constant (K_i) reported to be less than 10 nM .
  • Functional Assays: In vitro studies demonstrate that SR 142948 can shift concentration-response curves for neurotensin, indicating its role as a competitive antagonist in biological systems .
  • Receptor Interactions: The compound has been shown to selectively inhibit receptor-mediated responses in human tissues, particularly in gastrointestinal models .
Mechanism of Action

The mechanism of action for SR 142948 involves its selective binding to neurotensin receptors (primarily NT1), blocking the effects of endogenous neurotensin. This antagonistic action leads to:

  • Inhibition of Neurotensin Activity: By preventing neurotensin from binding to its receptors, SR 142948 disrupts signaling pathways associated with pain modulation and dopaminergic transmission.
  • Potential Therapeutic Effects: The blockade may alleviate symptoms related to psychosis and other disorders where neurotensin is implicated.

Experimental data indicate that SR 142948 can modulate behaviors influenced by neurotransmitters linked to neurotensin signaling, suggesting its potential utility in treating conditions like schizophrenia .

Physical and Chemical Properties Analysis

SR 142948 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water, which may affect its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not extensively documented but are critical for formulation development.

These properties are essential for understanding how SR 142948 can be effectively used in research and potential therapeutic applications.

Applications

The primary applications of SR 142948 include:

  • Pharmacological Research: As a selective antagonist, it serves as a valuable tool for studying the role of neurotensin in various physiological and pathological processes.
  • Therapeutic Development: Given its potent antagonistic properties, there is ongoing interest in exploring SR 142948 as a candidate for developing treatments for psychiatric disorders such as schizophrenia and depression.
  • Behavioral Studies: Research utilizing SR 142948 has provided insights into the behavioral roles of neurotensin, particularly concerning drug-induced behaviors and stress responses .
Chemical and Pharmacological Profile of SR 142948

Chemical Identity and Structural Characterization

Chemical Name: 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.1³,⁷]decane-2-carboxylic acid [2]Molecular Formula: C₃₉H₅₁N₅O₆Molecular Weight: 685.86 g/molCAS Registry Number: 184162-64-9 [2]

X-ray Crystallography and Molecular Configuration

X-ray diffraction studies reveal that SR 142948 adopts a compact, three-dimensional conformation critical for its receptor interactions. The molecule features a rigid adamantane moiety (tricyclo[3.3.1.1³,⁷]decane) linked to a carboxylic acid group, which serves as a key pharmacophore for ionic bonding with neurotensin receptors. The central pyrazole ring connects aromatic systems—specifically, a 2,6-dimethoxyphenyl group—and a hydrophobic isopropylphenyl substituent. This configuration creates distinct hydrophobic and polar domains that mirror topological features of endogenous neurotensin [1] [4] [9]. The adamantane cage enhances metabolic stability and promotes membrane permeability, while the distal dimethylaminopropyl carbamoyl group facilitates interactions with receptor subpockets beyond the orthosteric binding site. Crystallographic analyses confirm a "U-shaped" topology that sterically complements the proposed binding cleft of neurotensin receptor subtype 1 [9].

Table 1: Key Structural Features of SR 142948 from X-ray Crystallography

Structural DomainChemical ComponentFunctional Role
Hydrophobic CoreAdamantane cageEnhances rigidity and receptor binding pocket complementarity
Acidic AnchorCarboxylic acid groupForms ionic bond with Arg³²⁷ in transmembrane helix 6 of neurotensin receptor subtype 1
Aromatic System2,6-Dimethoxyphenyl and pyrazole ringsParticipates in π-stacking with receptor tyrosine residues
Hydrophobic TailIsopropylphenyl groupOccupies accessory hydrophobic pocket in receptor
Flexible LinkerDimethylaminopropyl carbamoyl moietyExtends into extracellular loops for enhanced subtype interactions

Comparative Analysis with SR 48692 and Levocabastine

Structurally, SR 142948 shares a common adamantane-carboxylic acid framework with its predecessor SR 48692 but incorporates critical modifications:

  • Adamantane Substitution: SR 142948 contains a bulkier tricyclic adamantane system compared to SR 48692's bicyclic decane, enhancing hydrophobic contact surfaces with neurotensin receptor subtype 2 [1] [9].
  • Aromatic Systems: The 2,6-dimethoxyphenyl group replaces SR 48692’s quinoline, enabling additional hydrogen bonding via methoxy oxygen atoms [4].
  • Flexible Chain Optimization: A dimethylaminopropyl carbamoyl linker replaces SR 48692’s shorter alkyl chain, conferring greater conformational adaptability for engaging divergent receptor subtypes [3] [9].

Levocabastine, a histamine H₁ antagonist with incidental neurotensin receptor subtype 2 affinity, adopts a simpler four-ring system lacking the acidic moiety. This renders it incapable of ionic bonding—explaining its 1,000-fold lower affinity than SR 142948 for neurotensin receptor subtype 1. SR 142948’s structural hybrid integrates levocabastine’s aromatic density (for neurotensin receptor subtype 2 engagement) and SR 48692’s adamantane-acid motif (for neurotensin receptor subtype 1 blockade) [1] [9].

Pharmacological Classification

Non-Peptide Neurotensin Receptor Antagonist Properties

SR 142948 functions as a competitive, high-affinity antagonist at neurotensin receptors without intrinsic agonist activity. In functional assays:

  • In Vitro Antagonism: Suppresses neurotensin-stimulated inositol monophosphate accumulation (IC₅₀ = 3.9 nM) and calcium mobilization in Chinese Hamster Ovary cells expressing human neurotensin receptor subtype 1 [3].
  • In Vivo Efficacy: Orally active at 0.04–0.64 mg/kg, inhibiting neurotensin-induced turning behavior in mice and acetylcholine release in rat striatum. Antagonizes neurotensin-mediated hypothermia and analgesia—effects incompletely blocked by SR 48692 [3] [8].
  • Receptor Saturation: Biphasic displacement of [³H]SR 48692 binding indicates engagement of both high- and low-affinity neurotensin receptor states, consistent with broad-spectrum inhibition [3].

Its non-peptidic nature confers metabolic stability (>97% purity) and solubility in both dimethyl sulfoxide (75 mM) and aqueous buffers (25 mM), facilitating experimental use [2].

Selectivity and Affinity for Neurotensin Receptor Subtype 1 vs. Neurotensin Receptor Subtype 2

SR 142948 exhibits balanced high-affinity antagonism at both neurotensin receptor subtypes, unlike the neurotensin receptor subtype 1-selective SR 48692:

Table 2: Receptor Selectivity Profile of SR 142948

Receptor SubtypeBinding Affinity (Kᵢ or IC₅₀)Functional Assay OutcomesComparison to SR 48692
Neurotensin Receptor Subtype 10.32–3.96 nM [2] [3]Blocks intracellular Ca²⁺ release (IC₅₀ = 0.8 nM); reverses neurotensin-induced gut motility10-fold higher affinity than SR 48692
Neurotensin Receptor Subtype 2<10 nM [5] [7]Inhibits neurotensin-evoked analgesia (ED₅₀ = 0.1 mg/kg i.p.); antagonism blocked by antisense knockdownSR 48692 inactive at ≤100 nM concentrations
Neurotensin Receptor Subtype 3>1,000 nM [7]No significant binding or functional modulationNeither compound interacts significantly

Mechanistically:

  • Neurotensin Receptor Subtype 1 Engagement: Depends on ionic bonding between SR 142948’s carboxylic acid and Arg³²⁷ in transmembrane helix 6, plus hydrophobic interactions with Tyr³⁵¹ [7] [9].
  • Neurotensin Receptor Subtype 2 Interactions: Leverages the dimethoxyphenyl group for π-stacking with Phe³⁴⁶ and the carbamoyl linker for hydrogen bonding—enabling functional inhibition despite neurotensin’s weak agonism at this subtype [5] [7].

Regional pharmacological differences exist: In human colon, SR 142948 uniformly antagonizes neurotensin contractions (pA₂ = 8.45–8.71), while SR 48692 shows non-competitive inhibition in transverse colon (pA₂ = 8.0) versus competitive antagonism in distal colon (pA₂ = 6.55), suggesting tissue-specific receptor heterogeneity [6]. This dual antagonism enables broader investigation of neurotensin pathways than subtype-selective tools permit [3] [5] [7].

Properties

CAS Number

184162-64-9

Product Name

SR 142948

IUPAC Name

2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid

Molecular Formula

C39H51N5O6

Molecular Weight

685.9 g/mol

InChI

InChI=1S/C39H51N5O6/c1-23(2)29-21-26(37(46)43(5)15-9-14-42(3)4)12-13-31(29)44-32(35-33(49-6)10-8-11-34(35)50-7)22-30(41-44)36(45)40-39(38(47)48)27-17-24-16-25(19-27)20-28(39)18-24/h8,10-13,21-25,27-28H,9,14-20H2,1-7H3,(H,40,45)(H,47,48)

InChI Key

LWULHXVBLMWCHO-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CC(=C1)C(=O)N(C)CCCN(C)C)N2C(=CC(=N2)C(=O)NC3(C4CC5CC(C4)CC3C5)C(=O)O)C6=C(C=CC=C6OC)OC

Synonyms

2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.13,7]decane-2-carboxylic Acid;

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)N(C)CCCN(C)C)N2C(=CC(=N2)C(=O)NC3(C4CC5CC(C4)CC3C5)C(=O)O)C6=C(C=CC=C6OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.